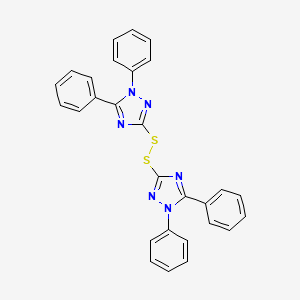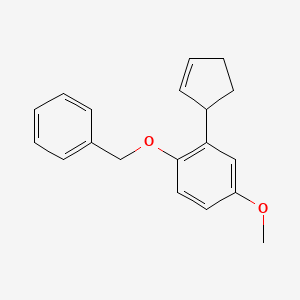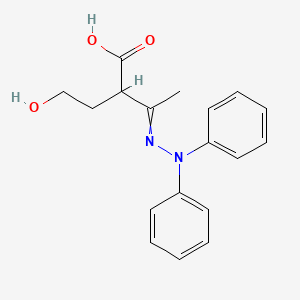
3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid is a complex organic compound with a unique structure that includes both hydrazine and hydroxyethyl groups
Métodos De Preparación
The synthesis of 3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid typically involves multiple steps. The synthetic route often starts with the preparation of the hydrazine derivative, followed by the introduction of the hydroxyethyl group. The reaction conditions usually require specific catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in cellular pathways and processes, which are the basis for its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
When compared to similar compounds, 3-(Diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid stands out due to its unique combination of functional groups. Similar compounds include:
Diphenylhydrazine derivatives: These compounds share the hydrazine group but lack the hydroxyethyl group.
Hydroxyethyl derivatives: These compounds have the hydroxyethyl group but do not contain the hydrazine group
Propiedades
Número CAS |
61148-64-9 |
|---|---|
Fórmula molecular |
C18H20N2O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
3-(diphenylhydrazinylidene)-2-(2-hydroxyethyl)butanoic acid |
InChI |
InChI=1S/C18H20N2O3/c1-14(17(12-13-21)18(22)23)19-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17,21H,12-13H2,1H3,(H,22,23) |
Clave InChI |
XSJYRSVVTDQDRR-UHFFFAOYSA-N |
SMILES canónico |
CC(=NN(C1=CC=CC=C1)C2=CC=CC=C2)C(CCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)

![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
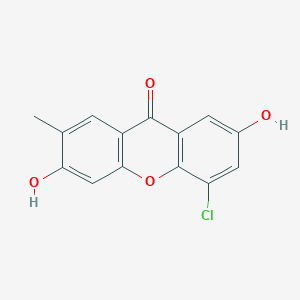
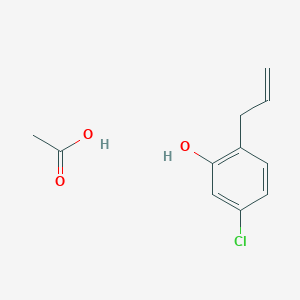

![7-[Acetyl(decan-2-yl)amino]heptanoic acid](/img/structure/B14597732.png)
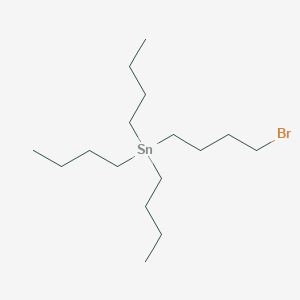
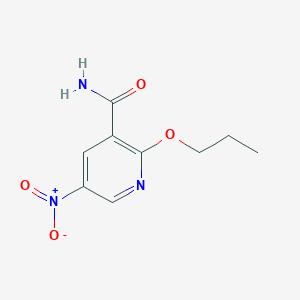
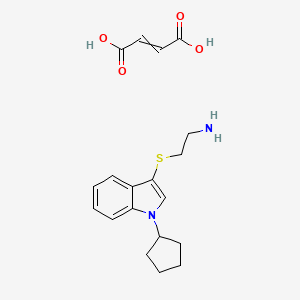
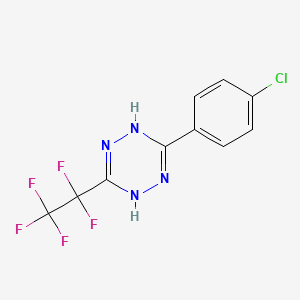
![2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione](/img/structure/B14597758.png)
